molecular formula C9H8Cl2N2 B13045865 (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile

(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile

Cat. No.: B13045865
M. Wt: 215.08 g/mol
InChI Key: JYYBCHTYMIOOLB-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile: is an organic compound characterized by the presence of an amino group, a nitrile group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Nitrile Formation: The amine is then reacted with a cyanating agent such as cyanogen bromide to introduce the nitrile group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets.

    Industrial Applications: It is explored for its potential use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-phenylpropanenitrile: Lacks the dichloro substitution on the phenyl ring.

    (3R)-3-Amino-3-(4-chlorophenyl)propanenitrile: Has a single chlorine substitution on the phenyl ring.

    (3R)-3-Amino-3-(2,4-difluorophenyl)propanenitrile: Has fluorine substitutions instead of chlorine.

Uniqueness

(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

(3R)-3-amino-3-(2,4-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1

InChI Key

JYYBCHTYMIOOLB-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CC#N)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC#N)N

Origin of Product

United States

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